Fluorene

Descripción

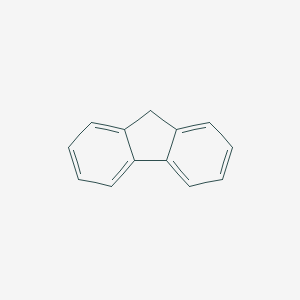

Structure

3D Structure

Propiedades

IUPAC Name |

9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHNNTQXNPWCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10 | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95270-88-5 | |

| Record name | Polyfluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95270-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8024105 | |

| Record name | Fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluorene is a white leaflets. Sublimes easily under a vacuum. Fluorescent when impure. (NTP, 1992), White solid; Fluorescent when impure; [Hawley] White powder; [MSDSonline] | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

563 °F at 760 mmHg (NTP, 1992), 294 °C, BP: 295 °C (sublimes) | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

151.0 °C (303.8 °F) - closed cup | |

| Record name | FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble. (1.7mg/kg) (NTP, 1992), In water, 1.69 mg/L at 25 °C, Insoluble in water, Freely soluble in glacial acetic acid; soluble in hot alcohol, Slightly soluble in ethanol; soluble in ethyl ether, acetone, benzene, carbon disulfide, For more Solubility (Complete) data for FLUORENE (6 total), please visit the HSDB record page. | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.203 at 32 °F (NTP, 1992) - Denser than water; will sink, 1.203 at 0 °C | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10 mmHg at 294.8 °F (NTP, 1992), 0.0006 [mmHg], 6.0X10-4 mm Hg at 25 °C | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7844 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Leaflets from alcohol, Dazzling white leaflets or flakes from alcohol, Small, white, crystalline plates; fluorescent when impure | |

CAS No. |

86-73-7 | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUORENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Fluorene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q2UY0968A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

241 to 243 °F (NTP, 1992), 114.76 °C, MP: 116-117 °C | |

| Record name | FLUORENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16214 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUORENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2165 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Photophysical Landscape of 9H-Fluorene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 9H-fluorene core, a privileged scaffold in materials science and medicinal chemistry, has garnered significant attention for its unique and tunable photophysical properties. Its rigid, planar structure endowed with an aromatic system provides a robust platform for the development of novel fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers. This technical guide provides an in-depth exploration of the core photophysical characteristics of 9H-fluorene derivatives, detailing experimental methodologies for their characterization and summarizing key quantitative data to aid in the design and development of next-generation fluorenyl-based compounds.

Core Photophysical Properties of 9H-Fluorene Derivatives

The photophysical behavior of 9H-fluorene derivatives is intrinsically linked to their molecular structure, particularly the nature and position of substituents on the fluorene ring system. These modifications influence the electronic distribution within the molecule, thereby altering its absorption and emission characteristics. Key photophysical parameters include the absorption and emission maxima (λ_abs_ and λ_em_), molar extinction coefficient (ε), fluorescence quantum yield (Φ_F_), and fluorescence lifetime (τ_F_).

Structure-Property Relationships

Substituents at the C-2, C-7, and C-9 positions of the this compound nucleus play a pivotal role in modulating the photophysical properties. Electron-donating groups (e.g., amines, alkoxides) and electron-withdrawing groups (e.g., nitriles, ketones) can be strategically introduced to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, affects the energy of the π-π* electronic transitions, leading to shifts in the absorption and emission spectra. For instance, extending the π-conjugation through the introduction of aryl groups at the C-2 and C-7 positions typically results in a bathochromic (red) shift in both absorption and emission. The substituents at the C-9 position, while not part of the aromatic system, can influence solubility and prevent intermolecular aggregation, which can otherwise lead to fluorescence quenching.

The effect of solvent polarity on the photophysical properties of 9H-fluorene derivatives is also a critical consideration.[1] In polar solvents, molecules with a significant change in dipole moment upon excitation may exhibit solvatochromism, where the emission maximum shifts depending on the solvent's polarity. This property is particularly useful in the design of fluorescent probes for sensing specific microenvironments.

Quantitative Photophysical Data

The following tables summarize key photophysical data for a selection of 9H-fluorene derivatives, providing a comparative overview of their properties.

Table 1: Photophysical Properties of 2,7-Disubstituted 9H-Fluorene Derivatives

| Derivative | Substituent (R) | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Φ_F_ | Ref. |

| Poly(9,9-dioctylthis compound) | - | Chloroform | ~380-390 | ~410-420 | up to 0.87 | [2][3] |

| Ter(9,9-diarylthis compound)s | Various aryl groups | Ethyl Acetate | ~350 | ~394 | ~1.00 | [4] |

| 9,9-diarylthis compound-based triaryldiamines | Diarylamino groups | Toluene | ~390-410 | ~440-460 | - | [5][6] |

Table 2: Photophysical Properties of 9-Substituted 9H-Fluorene Derivatives

| Derivative | Substituent (R) | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Φ_F_ | Ref. |

| 9-Fluorenone | =O | Various | Varies | Varies | - | [7][8] |

| 9-Aryl-9H-fluorenes | Various aryl groups | - | - | - | - | |

| Dibenzofulvene Derivatives | =C(NR_2_) | Various | ~299-414 | - | - | [9] |

Note: The data presented are representative and can vary based on specific molecular structures and experimental conditions. Researchers are encouraged to consult the primary literature for detailed information.

Experimental Protocols

Accurate and reproducible characterization of photophysical properties is paramount. The following sections outline the detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the wavelengths of maximum absorption (λ_abs_) and the molar extinction coefficient (ε) of a 9H-fluorene derivative.

Methodology:

-

Sample Preparation: Prepare a stock solution of the 9H-fluorene derivative in a suitable spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

-

Rinse the cuvette with the sample solution before filling it.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_abs_).

-

Calculate the molar extinction coefficient (ε) at each λ_abs_ using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield (Φ_F_) of a 9H-fluorene derivative.

Methodology:

-

Sample Preparation: Prepare a series of dilute solutions of the 9H-fluorene derivative in a spectroscopic grade solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), monochromators for selecting excitation and emission wavelengths, and a sensitive detector (e.g., a photomultiplier tube).

-

Measurement:

-

Emission Spectrum: Excite the sample at its λ_abs_ and scan the emission monochromator to record the fluorescence intensity as a function of wavelength.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (λ_em_) and scan the excitation monochromator to record the fluorescence intensity as a function of the excitation wavelength.

-

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample.[10][11][12]

-

Prepare solutions of the standard and the sample with identical absorbance at the same excitation wavelength.

-

Record the fluorescence emission spectra of both the standard and the sample under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

The quantum yield of the sample (Φ_F,sample_) is calculated using the following equation: Φ_F,sample_ = Φ_F,standard_ × (I_sample_ / I_standard_) × (η_sample_² / η_standard_²) where I is the integrated fluorescence intensity and η is the refractive index of the solvent.[12]

-

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τ_F_) of a 9H-fluorene derivative.

Methodology:

-

Technique: Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method.[13][14][15][16][17]

-

Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a femtosecond laser with a pulse picker), a sample holder, a fast and sensitive single-photon detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.[13][14][15][16][17]

-

Measurement:

-

The sample is excited by a short pulse of light.

-

The detector registers the arrival time of the first emitted photon relative to the excitation pulse.

-

This process is repeated millions of times, and a histogram of the photon arrival times is constructed. This histogram represents the fluorescence decay profile.

-

-

Data Analysis:

-

The fluorescence decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ_F_). The instrument response function (IRF) of the system must be measured (typically using a scattering solution) and deconvoluted from the measured decay to obtain the true fluorescence lifetime.

-

Visualizations

Jablonski Diagram

The following diagram illustrates the electronic and vibrational energy levels of a 9H-fluorene derivative and the various photophysical processes that can occur upon excitation.

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 20.210.105.67 [20.210.105.67]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 6. Synthesis and properties of 9,9-diarylthis compound-based triaryldiamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]

- 11. Making sure you're not a bot! [opus4.kobv.de]

- 12. chem.uci.edu [chem.uci.edu]

- 13. bhu.ac.in [bhu.ac.in]

- 14. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 15. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 16. edinst.com [edinst.com]

- 17. becker-hickl.com [becker-hickl.com]

The Discovery and Synthesis of Novel Fluorene Compounds: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The fluorene scaffold, a tricyclic aromatic hydrocarbon, has garnered significant attention in medicinal chemistry due to its rigid, planar structure and versatile functionalization potential. This unique molecular architecture serves as a privileged platform for the design and synthesis of novel therapeutic agents with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel this compound compounds, with a focus on their anticancer, antiviral (Hepatitis C), and anti-neurodegenerative (Alzheimer's disease) properties. This guide includes detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways and experimental workflows.

I. Synthesis of Bioactive this compound Compounds

The synthesis of functionalized this compound and fluorenone derivatives is a cornerstone of their development as therapeutic agents. Various synthetic strategies have been developed to produce a diverse library of these compounds.

A. Synthesis of Anticancer Dibenzothis compound Derivatives

A notable approach to synthesizing potent anticancer agents involves the creation of dibenzothis compound structures. A key method is the cyclodehydration of precursor molecules.[1][2][3][4][5]

Experimental Protocol: Synthesis of Dibenzothis compound Diamine Derivatives [3]

-

Alkylation and Cyclodehydration: An appropriate enamine is alkylated with a suitable bromide, followed by cyclodehydration and aromatization to yield the pentacyclic dibenzo[a,g]this compound core.[2]

-

Nitration: The dibenzothis compound hydrocarbon is subjected to nitration using a mixture of nitric acid and sulfuric acid at 0–5°C to produce a single nitro derivative in high yield (approximately 80%).[2][3]

-

Reduction: The nitro group is reduced to an amino group. While various reducing agents can be used, samarium has been shown to be effective for this transformation.[3]

-

Amide Coupling: The resulting amino-dibenzothis compound is condensed with a side chain acid using a mixed anhydride method to form the corresponding diamides.[3]

-

Reduction to Diamines: The diamides are then reduced to the final diamine derivatives. Diborane has been identified as a suitable reagent for this reduction, providing the desired products in good yield.[3]

B. Synthesis of Anti-Hepatitis C Virus (HCV) 2,7-Diaminothis compound Derivatives

Symmetric 2,7-diaminothis compound derivatives have demonstrated potent inhibitory activity against the HCV NS5A protein.[6][7]

Experimental Protocol: Synthesis of Symmetric 2,7-Diaminothis compound Prolinamide Analogs [6]

-

Reduction of 2,7-Dinitrothis compound: 2,7-Dinitrothis compound is used as the starting material. The nitro groups are efficiently reduced to amino groups using hydrated stannous chloride in hydrochloric acid, affording 2,7-diaminothis compound in approximately 65% yield.

-

Amide Coupling: The resulting 2,7-diaminothis compound is then coupled with (S)-prolinamide or its isosteres, which bear different amino acid residues with terminal carbamate groups, to yield the final symmetric antiviral compounds.

II. Quantitative Biological Activity of Novel this compound Compounds

The biological efficacy of newly synthesized this compound derivatives is quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics for determining the potency of these compounds.

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Dibenzothis compound Diamine Derivatives | L1210 (Leukemia) | 0.3 - 0.8 | [1] |

| 1,1'-(9,9-dihexyl-9H-fluorene-2,7-diyl)bis(N,N-bis(pyridine-2-ylmethyl)methanamine) | HeLa (Cervical Cancer) | 37.76 | [5] |

| 2,7-dichloro-4-(2-substituted-amino acetyl)this compound derivatives | A-549 (Lung) & MCF-7 (Breast) | Significant Activity | [8] |

| 9-methanesulfonylmethylene-2,3-dimethoxy-9H-fluorene (MSDF) | Hepatocellular Carcinoma | Potent Activity | [9] |

Table 2: Anti-HCV Activity of a Symmetric 2,7-Diaminothis compound Derivative

| Compound | HCV Genotype | EC50 | Selectivity Index (SI50) | Reference |

| Compound 26 (a prolinamide derivative) | 1b | 36 pM | >2.78 × 10^6 | [6][7] |

| 3a | 1.2 nM | - | [6][7] |

III. Key Experimental Protocols for Biological Evaluation

A. Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess the metabolic activity of cells and, consequently, cell viability.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from a dose-response curve.

B. Anti-HCV Activity: Replicon Assay

The HCV replicon system is a powerful in vitro tool for the discovery and characterization of HCV inhibitors.[10][11][12][13]

Experimental Protocol: HCV Replicon Luciferase Assay [10]

-

Cell Line and Replicon: Utilize Huh-7 human hepatoma cells that stably harbor a subgenomic HCV replicon (e.g., genotype 1b) containing a luciferase reporter gene.

-

Cell Seeding: Plate the HCV replicon-containing cells into 96- or 384-well plates.

-

Compound Addition: Add serial dilutions of the test compounds to the plated cells.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The luminescence signal is directly proportional to the level of HCV RNA replication.

-

EC50 Calculation: The EC50 value is calculated from the dose-response curve of luciferase activity versus compound concentration.

C. Anti-Alzheimer's Disease Activity: Amyloid-β Aggregation Inhibition Assay

Several methods are employed to assess the ability of this compound compounds to inhibit the aggregation of the amyloid-beta (Aβ) peptide, a key pathological hallmark of Alzheimer's disease.[1][14][15][16][17][18][19][20]

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay [14][18][20]

-

Peptide Preparation: Prepare a solution of synthetic Aβ peptide (e.g., Aβ42) in an appropriate buffer.

-

Incubation with Compounds: Incubate the Aβ peptide solution with and without various concentrations of the this compound compounds.

-

ThT Addition: Add Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils, to the samples.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 450 nm and an emission wavelength of around 485 nm.

-

Inhibition Assessment: A decrease in ThT fluorescence in the presence of the this compound compounds indicates inhibition of Aβ fibril formation.

IV. Signaling Pathways and Mechanisms of Action

A. Anticancer Activity: ROS-Mediated Apoptosis

Many this compound derivatives exert their anticancer effects by inducing the generation of reactive oxygen species (ROS), which in turn triggers programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][21][22][23][24] This process often involves the activation of caspase cascades, including initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3).[22][23][24] Furthermore, some this compound derivatives have been shown to suppress pro-survival signaling pathways such as the MAPK/ERK and PI3K/Akt pathways.[9][21]

Caption: ROS-mediated apoptosis induced by this compound derivatives.

B. Anti-Alzheimer's Disease Activity: Inhibition of Amyloid-β Aggregation

This compound compounds have been shown to directly interact with and destabilize toxic soluble oligomers of the Aβ peptide.[1][14][15][16][17] This disruption prevents the formation of larger, insoluble amyloid plaques, which are characteristic of Alzheimer's disease. Some spin-labeled this compound derivatives have also demonstrated antioxidant properties, further contributing to their neuroprotective effects by scavenging damaging free radicals.[1][14][17]

Caption: Inhibition of Aβ aggregation by this compound derivatives.

V. Experimental Workflow for Novel this compound Compound Discovery

The discovery and development of novel bioactive this compound compounds follow a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: Workflow for discovery of bioactive this compound compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Synthesis and biological evaluation of novel dibenzothis compound derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of novel dibenzothis compound derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Novel Symmetric this compound-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A this compound derivative inhibits human hepatocellular carcinoma cells by ROS-mediated apoptosis, anoikis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. The Influence of Spin-Labeled this compound Compounds on the Assembly and Toxicity of the Aβ Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Candidate anti-Aβ this compound compounds selected from analogs of amyloid imaging agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The Influence of Spin-Labeled this compound Compounds on the Assembly and Toxicity of the Aβ Peptide [escholarship.org]

- 18. rsc.org [rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Crucial Role of Reactive Oxygen Species (ROS) for the Proapoptotic Effects of Indirubin Derivatives in Cutaneous SCC Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Reactive oxygen species mediate caspase activation and apoptosis induced by lipoic acid in human lung epithelial cancer cells through Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Tumor-promoting function of apoptotic caspases by an amplification loop involving ROS, macrophages and JNK in Drosophila | eLife [elifesciences.org]

An In-depth Technical Guide on the Core Chemical and Physical Properties of Fluorene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of fluorene (C₁₃H₁₀). The information is curated to support research, development, and drug discovery applications by presenting key data in an accessible format, detailing experimental methodologies, and illustrating the relationships between its structural and functional characteristics.

General and Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) composed of two benzene rings fused to a central five-membered ring.[1] When pure, it exists as white crystalline flakes or plates with a characteristic aromatic odor similar to naphthalene.[2][3] If impure, it exhibits a notable violet fluorescence, from which its name is derived.[2][3]

A summary of its core properties is presented below.

Table 1: General and Physical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₁₃H₁₀ | [3][4] |

| Molar Mass | 166.223 g/mol | [3][5] |

| CAS Number | 86-73-7 | [3][6] |

| Appearance | White crystalline flakes/plates | [2][3] |

| Melting Point | 111–117 °C | [2][4][5][7] |

| Boiling Point | 293–298 °C | [2][3][4][5] |

| Density | 1.202–1.203 g/cm³ | [1][4][5][7] |

| Flash Point | 151 °C | [1][2][4] |

| Acidity (pKa) | 22.6 (in DMSO) |[3][5] |

Solubility Profile

This compound is non-polar, rendering it practically insoluble in water but soluble in many organic solvents.[1][5] This property is crucial for its purification, reaction chemistry, and formulation in drug delivery systems. Detailed solubility data is essential for designing crystallization processes and selecting appropriate solvent systems for synthesis and analysis.

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility ( g/100g ) at 20°C | Temperature Dependent Data | References |

|---|---|---|---|

| Water | ~0.0002 (1.992 mg/L) | Data available from 0-75°C | [3][5][8] |

| Ethanol | 2.3 | Increases with temperature | [9][10] |

| Benzene | Soluble | - | [4][6] |

| Toluene | Soluble | Increases with temperature | [1][9][10] |

| Chloroform | Soluble | - | [1] |

| Dichloromethane | Soluble | - | [1] |

| Acetone | Soluble | - | [6] |

| Carbon Disulfide | Soluble | - | [4][6] |

| Glacial Acetic Acid | Freely Soluble | - | [6] |

| n-Butanol | - | Increases with temperature | [9][10] |

| Isopropanol | - | Increases with temperature |[9][10] |

Spectroscopic and Structural Data

Spectroscopic analysis is fundamental to identifying and characterizing this compound and its derivatives.

Table 3: Key Spectroscopic and Structural Data for this compound

| Parameter | Description | References |

|---|---|---|

| ¹H NMR (in CDCl₃) | δ ~7.8 ppm (aromatic), δ ~7.5 ppm (aromatic), δ ~7.3 ppm (aromatic), δ ~3.9 ppm (CH₂) | [11][12] |

| ¹³C NMR (in CDCl₃) | δ ~143.3, 141.8, 126.8, 125.1, 120.0, 37.0 ppm | [11][13][14] |

| IR Spectroscopy | Key peaks for aromatic C-H stretching (~3050 cm⁻¹), CH₂ stretching (~2920 cm⁻¹), and aromatic C=C stretching (~1450 cm⁻¹) | [13][15] |

| Crystal System | Orthorhombic | [16][17] |

| Space Group | Pnma (or Pnam) |[6][16][17] |

Chemical Reactivity and Safety

The chemical reactivity of this compound is centered on its weakly acidic methylene protons at the C9 position (pKa = 22.6 in DMSO).[5] Deprotonation yields the stable, aromatic, and intensely orange-colored fluorenyl anion, which is a potent nucleophile.[5] This reactivity is foundational for the synthesis of many this compound derivatives used in pharmaceuticals and materials science. Oxidation of this compound yields fluorenone, another key intermediate.[3]

Table 4: Hazard and Safety Information for this compound

| Hazard Type | Description | References |

|---|---|---|

| NFPA 704 Rating | Health: 1, Flammability: 1, Reactivity: 0 | [2] |

| Acute Effects | Irritation to eyes and skin | [18] |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects | [18][19][20] |

| Carcinogenicity | Not classifiable (IARC Group 3) | [3][19] |

| Incompatibilities | Strong oxidizing agents |[4] |

Experimental Protocols

Detailed and reproducible experimental methods are critical for obtaining reliable data. The following sections describe standard protocols for determining key physical properties of this compound.

Protocol 1: Determination of Melting Point (Capillary Method)

This method provides the melting range of a crystalline solid, which is an important indicator of purity.[21]

Objective: To accurately determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

-

Melting point apparatus

-

Glass capillary tubes (one end sealed)

-

Dry, powdered this compound sample

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Introduce a small amount of the powder into the open end of a capillary tube.[22]

-

Packing: Pack the sample into the sealed end of the tube to a height of 1-2 mm by tapping the tube gently or dropping it through a long glass tube.[23]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[22]

-

Initial Determination: Heat the block rapidly to obtain an approximate melting point. Allow the block to cool to at least 20°C below this approximate temperature.[21]

-

Accurate Determination: Begin heating again at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.[21]

-

Observation and Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire sample becomes a clear liquid.

-

-

Reporting: The melting point is reported as the range T₁ – T₂. For pure this compound, this range should be narrow (0.5-1.0°C).[21]

Protocol 2: Determination of Solubility (Gravimetric Method)

This protocol determines the solubility of this compound in a specific solvent at a constant temperature by measuring the mass of solute required to form a saturated solution.[24]

Objective: To quantify the solubility of this compound in a selected organic solvent.

Materials:

-

Vials with screw caps

-

Thermostatically controlled shaker or stirrer

-

Analytical balance

-

Spatula

-

Volumetric flasks and pipettes

-

Syringe filter (solvent-compatible)

-

Evaporating dish

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a precisely known volume or mass of the chosen solvent. An excess is confirmed by the presence of undissolved solid.[24]

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or stirrer set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[24]

-

Settling: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled completely.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particulates are transferred, pass the supernatant through a syringe filter.[24]

-

Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed evaporating dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not sublime the this compound.

-

Mass Determination: Once the solvent is fully removed, weigh the evaporating dish containing the solid this compound residue.

-

Calculation: Calculate the solubility using the mass of the residue and the volume of the supernatant sampled. Express the result in units such as mg/mL or g/100g .

Visualizations

Logical Relationships of this compound Properties

The following diagram illustrates the connection between the fundamental structure of this compound and its resulting chemical and physical properties.

Caption: Relationship between this compound's structure and its properties.

References

- 1. study.com [study.com]

- 2. This compound | 86-73-7 [chemicalbook.com]

- 3. This compound - Ataman Kimya [atamanchemicals.com]

- 4. This compound [chembk.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. commonchemistry.cas.org [commonchemistry.cas.org]

- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bmse000524 this compound at BMRB [bmrb.io]

- 12. This compound(86-73-7) 1H NMR spectrum [chemicalbook.com]

- 13. brainly.com [brainly.com]

- 14. spectrabase.com [spectrabase.com]

- 15. This compound(86-73-7) IR Spectrum [chemicalbook.com]

- 16. royalsocietypublishing.org [royalsocietypublishing.org]

- 17. researchgate.net [researchgate.net]

- 18. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 19. geneseo.edu [geneseo.edu]

- 20. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 21. chem.ucalgary.ca [chem.ucalgary.ca]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 24. quora.com [quora.com]

Theoretical and Computational Exploration of Fluorene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorene and its derivatives represent a versatile class of polycyclic aromatic hydrocarbons that have garnered significant attention across various scientific disciplines. Their rigid, planar structure, coupled with high thermal stability and efficient fluorescence, makes them prime candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[1][2] In the realm of drug discovery, the this compound scaffold is a key building block in the synthesis of bioactive molecules with potential anticancer, antibacterial, and antiviral properties.[1][3]

The functionalization of the this compound core, particularly at the C-2, C-7, and C-9 positions, allows for the fine-tuning of its photophysical and electronic properties.[4] This has led to the development of a vast library of this compound derivatives with tailored characteristics. Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has emerged as an indispensable tool for predicting the properties of these derivatives, guiding synthetic efforts, and elucidating structure-property relationships.[5][6] This technical guide provides an in-depth overview of the theoretical and computational studies of this compound derivatives, supported by experimental protocols and quantitative data.

Synthesis of this compound Derivatives

The synthesis of functionalized this compound derivatives often involves cross-coupling reactions to introduce various substituents at the 2- and 7-positions of the this compound core. The Suzuki-Miyaura and Sonogashira coupling reactions are among the most powerful and widely used methods for this purpose.[7][8]

Experimental Protocols

1. Suzuki-Miyaura Coupling for C-C Bond Formation [7][9]

This protocol outlines the synthesis of 2,7-diarylthis compound derivatives.

-

Materials:

-

2,7-dibromo-9,9-dihexylthis compound

-

Arylboronic acid (2.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, or a mixture of Toluene/Ethanol/Water)

-

-

Procedure:

-

In a Schlenk flask, dissolve 2,7-dibromo-9,9-dihexylthis compound and the arylboronic acid in the chosen solvent.

-

Degas the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

-

Add the palladium catalyst and the base to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2. Sonogashira Coupling for C-C (alkynyl) Bond Formation [7][8]

This protocol describes the synthesis of 2,7-dialkynylthis compound derivatives.

-

Materials:

-

2,7-dibromo-9,9-dihexylthis compound

-

Terminal alkyne (2.2-2.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) co-catalyst (e.g., CuI, 1-3 mol%)

-

Base (e.g., Triethylamine or Diisopropylamine)

-

Solvent (e.g., THF or a mixture of Toluene and Triethylamine)

-

-

Procedure:

-

In a Schlenk flask, dissolve 2,7-dibromo-9,9-dihexylthis compound and the terminal alkyne in the degassed solvent.

-

Add the palladium catalyst, copper(I) co-catalyst, and the base under an inert atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

-

Quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purify the product by column chromatography.

-

Photophysical and Electrochemical Characterization

The characterization of this compound derivatives is crucial for understanding their electronic structure and potential applications. UV-Vis absorption and fluorescence spectroscopy are used to probe the electronic transitions, while cyclic voltammetry provides information about the redox properties and energy levels of the frontier molecular orbitals (HOMO and LUMO).

Experimental Protocols

1. UV-Vis and Fluorescence Spectroscopy [3][10]

-

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

-

-

Procedure:

-

Prepare dilute solutions of the this compound derivative in a suitable spectroscopic grade solvent (e.g., THF, chloroform, or toluene) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M.

-

For UV-Vis absorption measurements, record the spectrum over a relevant wavelength range, ensuring the absorbance values are within the linear range of the instrument (typically below 1.0).

-

For fluorescence measurements, excite the sample at its absorption maximum (λ_max) and record the emission spectrum.

-

To determine the fluorescence quantum yield (Φ_F), a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 N H₂SO₄) is used as a reference. The quantum yield is calculated using the following equation: Φ_F,sample = Φ_F,ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

2. Cyclic Voltammetry (CV) [11][12]

-

Instrumentation:

-

Potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).

-

-

Procedure:

-

Prepare a solution of the this compound derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Degas the solution by purging with an inert gas for at least 15 minutes to remove dissolved oxygen.

-

Immerse the three electrodes into the solution. A glassy carbon electrode is commonly used as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.

-

Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back at a specific scan rate (e.g., 50 mV/s).

-

The onset oxidation (E_ox) and reduction (E_red) potentials are determined from the voltammogram.

-

The HOMO and LUMO energy levels can be estimated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (assuming the energy level of Fc/Fc⁺ is -4.8 eV relative to the vacuum): E_HOMO = -[E_ox - E_ox(Fc)] - 4.8 eV E_LUMO = -[E_red - E_red(Fc)] - 4.8 eV

-

Computational Modeling

Computational methods, particularly DFT and TD-DFT, are powerful tools for predicting and understanding the electronic structure, photophysical properties, and reactivity of this compound derivatives.[6][13] These calculations provide insights that complement experimental findings and guide the design of new materials.

Computational Protocol: DFT and TD-DFT Calculations with Gaussian

-

Software: Gaussian program package.[14]

-

Methodology:

-

Geometry Optimization: The ground-state geometry of the this compound derivative is optimized using DFT, typically with the B3LYP hybrid functional and a 6-31G(d,p) basis set.[6] Frequency calculations are then performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Properties: The energies of the HOMO and LUMO are obtained from the optimized ground-state structure. The HOMO-LUMO energy gap is a key parameter that influences the electronic and optical properties of the molecule.

-

Excited State Calculations: The vertical excitation energies, corresponding to UV-Vis absorption, are calculated using TD-DFT on the optimized ground-state geometry.[15]

-

Emission Properties: To simulate fluorescence, the geometry of the first excited state is optimized using TD-DFT. A subsequent TD-DFT calculation on the optimized excited-state geometry provides the emission energy.

-

Solvent Effects: The influence of the solvent on the electronic and photophysical properties can be included in the calculations using implicit solvation models like the Polarizable Continuum Model (PCM).[5]

-

Data Presentation

The following tables summarize key quantitative data for a selection of this compound derivatives, compiled from the literature. This data allows for a comparative analysis of the structure-property relationships.

Table 1: Photophysical Properties of Selected this compound Derivatives

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) |

| UFL[16] | iPrOH | - | - | - | - |

| UFO[16] | Ethyl Acetate | - | - | - | - |

| UDBF[16] | Ethylene Glycol | - | - | - | - |

| UDBT[16] | Ethylene Glycol | - | - | - | - |

| Symmetrical Derivative 1[5] | THF | 366 | 424 | 58 | - |

| Symmetrical Derivative 2[5] | THF | 360 | 418 | 58 | - |

| Symmetrical Derivative 3[5] | THF | 375 | 430 | 55 | - |

| Symmetrical Derivative 4[5] | THF | 370 | 427 | 57 | - |

| FMesB-Cz[17] | Hexane | - | - | - | 0.736 (neat film) |

Table 2: Electrochemical Properties and Energy Levels of Selected this compound Copolymers

| Copolymer | E_ox (V vs. Fc/Fc⁺) | E_HOMO (eV) | E_LUMO (eV) | E_g_electrochem (eV) |

| PFDPP2T[18] | - | - | - | - |

| PFO-DBT10[19] | 1.21 | - | - | - |

| PFO-DBT35[19] | 1.07 | - | - | - |

| P1 (PFDTBT)[17] | 1.18 | -5.48 | -3.63 | 1.85 |

| P2 (PFDTBT)[17] | 1.15 | -5.45 | -3.55 | 1.90 |

| P3 (PFDTBT)[17] | 1.22 | -5.52 | -3.60 | 1.92 |

Visualizations

Diagrams created using the DOT language provide a clear visual representation of workflows and relationships.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational studies of this compound derivatives, targeting researchers, scientists, and professionals in drug development. By detailing experimental protocols for synthesis and characterization, presenting quantitative data in a structured format, and visualizing key workflows, this guide aims to be a valuable resource for those working with this important class of compounds. The synergy between experimental investigation and computational modeling is crucial for advancing the design and application of novel this compound derivatives with tailored properties for a wide range of technological and biomedical applications.

References

- 1. Theoretical studies on the electronic and optical properties of two new alternating this compound/carbazole copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. Synthesis of fluorenes and their related compounds from biaryls and Meldrum's acid derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. diva-portal.org [diva-portal.org]

- 6. worldscientific.com [worldscientific.com]

- 7. benchchem.com [benchchem.com]

- 8. 9-fluorenylphosphines for the Pd-catalyzed sonogashira, suzuki, and Buchwald-Hartwig coupling reactions in organic solvents and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. rsc.org [rsc.org]

- 11. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]

- 12. ossila.com [ossila.com]

- 13. benchchem.com [benchchem.com]

- 14. youtube.com [youtube.com]

- 15. gaussian.com [gaussian.com]

- 16. benchchem.com [benchchem.com]

- 17. Highly Emissive 9‐Borathis compound Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ovid.com [ovid.com]

Environmental Fate and Ecotoxicity of Fluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorene, a polycyclic aromatic hydrocarbon (PAH) composed of two benzene rings and a five-membered ring, is a persistent environmental contaminant originating from both natural and anthropogenic sources. Its presence in the environment is a significant concern due to its potential for bioaccumulation and toxicity to a wide range of organisms. This technical guide provides a comprehensive overview of the environmental fate and ecotoxicity of this compound, with a focus on quantitative data, experimental methodologies, and key metabolic and toxicological pathways.

Environmental Fate of this compound

This compound's behavior in the environment is governed by its physicochemical properties, which influence its distribution, persistence, and degradation. It is a solid at room temperature with low volatility and solubility in water, and it exhibits a strong tendency to adsorb to organic matter in soil and sediment.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₀ | |

| Molecular Weight | 166.22 g/mol | [2] |

| Melting Point | 113-117 °C | [3] |

| Boiling Point | 295-298 °C | [3] |

| Water Solubility | Insoluble | [3] |

| Vapor Pressure | 0.0006 mmHg | [2] |

| Log K_ow | 4.18 | [4] |

| Henry's Law Constant | 9.62 x 10⁻⁵ atm-m³/mol | [2] |

Environmental Persistence and Transport

This compound is expected to be immobile in soil due to its high log K_oc_ values, which range from 3.70 to 4.21.[2] While volatilization from moist soil surfaces can occur, it is attenuated by adsorption.[2] In aquatic environments, this compound partitions to sediment and suspended particulate matter.[1][5] Its moderate potential for bioaccumulation is indicated by national BAF values of 230 L/kg (TL2), 450 L/kg (TL3), and 710 L/kg (TL4).[4]

Degradation Pathways

This compound is subject to both biotic and abiotic degradation processes in the environment.

Microbial degradation is a significant pathway for the removal of this compound from contaminated environments. Several bacterial and fungal species have been shown to metabolize this compound through different pathways.[6][7][8][9][10][11][12][13]

One common pathway, initiated by dioxygenation at the C-1, C-2 or C-3, C-4 positions, leads to the formation of cis-dihydrodiols. These intermediates undergo further enzymatic reactions, including dehydrogenation and meta-cleavage, ultimately yielding intermediates that can enter central metabolic pathways.[6]

Another pathway involves the initial monooxygenation at the C-9 position to form 9-fluorenol, which is then oxidized to 9-fluorenone.[6][7][10][11] Subsequent dioxygenase attack on 9-fluorenone can lead to ring cleavage and the formation of phthalic acid.[7][14]

Photolysis is another important degradation process for this compound, particularly in aquatic environments and on surfaces exposed to sunlight. The photolysis of this compound in rainwater has been observed to follow first-order kinetics, with a half-life of approximately 8.0 minutes under simulated solar radiation. In a pure aqueous solution, the half-life was longer, at 26.8 minutes.[2] The degradation of this compound under UV-vis irradiation in water leads to the formation of numerous photoproducts, with hydroxy derivatives being the main transformation products.[15] Other identified photoproducts include 9-fluorenone, hydroxy fluorenone, and 2-biphenyl carboxylic acid.[15]

Ecotoxicity of this compound

This compound exhibits toxicity to a broad spectrum of organisms, including aquatic and terrestrial species.

Aquatic Toxicity

This compound is classified as very toxic to aquatic life, with the potential for long-lasting effects.[3][16][17][18]

| Organism | Endpoint | Value (µg/L) | Reference |

| Daphnia magna (daphnid) | 48-hr EC₅₀ | 430 | [2][19] |

| Daphnia pulex (daphnid) | 48-hr EC₅₀ | 212 | [19] |

| Lepomis macrochirus (bluegill) | 96-hr LC₅₀ | 910 | [19] |

| Oncorhynchus mykiss (rainbow trout) | 96-hr LC₅₀ | 820 | [16][19] |

| Pimephales promelas (fathead minnow) | 96-hr LC₅₀ | 100,000 | [19] |

| Zebrafish (Danio rerio) embryos | LC₅₀ | 1458 (for a derivative) | [20] |

The U.S. EPA has established Tier II acute and chronic aquatic life values for this compound. The four-day average concentration should not exceed 2.4 µg/L more than once every three years, and the one-hour average concentration should not exceed 22 µg/L more than once every three years to protect aquatic organisms.[19]

Terrestrial Toxicity

This compound also poses a risk to terrestrial organisms. In the earthworm Eisenia fetida, the 14-day LC₅₀ was determined to be 88.61 mg/kg.[21] Exposure to high doses of this compound inhibited growth and disrupted the reproductive system of these earthworms.[21] Studies on various plant species, including sweet corn, cucumber, and winged bean, have investigated the phytoremediation potential for this compound-contaminated soil.[22] However, high concentrations of this compound can cause phytotoxic effects, such as decreased germination and inhibited growth.[23]

Mechanisms of Toxicity

The toxicity of this compound is often associated with the induction of oxidative stress.[21][24] In Eisenia fetida, this compound-induced reactive oxygen species (ROS) led to DNA damage, protein carbonylation, and lipid peroxidation.[21] In human lung cells (A549), this compound exposure resulted in increased ROS generation, lipid peroxidation, and the upregulation of pro-inflammatory cytokines.[24] Some photodegradation products of this compound, such as 2-hydroxythis compound and 3-hydroxythis compound, have been shown to exert significant estrogenic and dioxin-like activity, indicating that degradation can sometimes lead to more toxic byproducts.[15]

Experimental Protocols

Aquatic Toxicity Testing

Standardized acute and chronic toxicity tests are employed to assess the impact of this compound on aquatic organisms. A common protocol for acute toxicity testing involves exposing organisms like Daphnia magna or fish species to a range of this compound concentrations for a defined period (e.g., 48 or 96 hours) and determining the concentration that is lethal or causes an effect in 50% of the test population (LC₅₀ or EC₅₀). Chronic tests evaluate longer-term effects on survival, growth, and reproduction.

Example Protocol: Daphnia magna Acute Toxicity Test (based on OECD Guideline 202)

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Test Substance: this compound dissolved in a suitable solvent (e.g., acetone) and diluted in culture water to the desired test concentrations.

-

Test Conditions: Static or semi-static system with a 16-hour light: 8-hour dark photoperiod at a constant temperature (e.g., 20 ± 1 °C).

-

Exposure Duration: 48 hours.

-

Observations: Immobilization of daphnids is recorded at 24 and 48 hours.

-

Data Analysis: The EC₅₀ is calculated using statistical methods such as probit analysis.

Biodegradation Assessment

The biodegradability of this compound can be assessed using various methods, including soil slurry experiments and microbial culture studies.

Example Protocol: Soil Slurry Biodegradation Experiment

-

Soil Sample: Collect soil from a contaminated or uncontaminated site.

-

Spiking: Spike the soil with a known concentration of this compound.

-

Incubation: Create a soil slurry by mixing the soil with a mineral salts medium in a flask. Incubate the flasks under controlled conditions (e.g., temperature, shaking).

-

Sampling: Collect samples at regular intervals.

-

Analysis: Extract this compound and its metabolites from the samples using an appropriate solvent (e.g., dichloromethane). Analyze the extracts using techniques like gas chromatography-mass spectrometry (GC-MS) to quantify the parent compound and identify degradation products.

-

Data Analysis: Calculate the degradation rate and half-life of this compound.

Conclusion

This compound is a ubiquitous environmental pollutant with the potential to cause significant harm to ecosystems. Its persistence is influenced by its strong adsorption to soil and sediment, while its degradation is primarily driven by microbial activity and photolysis. The toxicity of this compound is well-documented across various trophic levels, with oxidative stress being a key mechanism of action. Understanding the environmental fate and toxicity of this compound is crucial for developing effective risk assessment and remediation strategies for contaminated sites. This guide provides a foundational understanding for researchers and professionals working to mitigate the environmental impact of this and other polycyclic aromatic hydrocarbons.

References

- 1. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 2. This compound | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. health.state.mn.us [health.state.mn.us]

- 6. This compound Degradation Pathway Map [eawag-bbd.ethz.ch]

- 7. Evidence for a novel pathway in the degradation of this compound by Pseudomonas sp. strain F274 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. microbiologyjournal.org [microbiologyjournal.org]

- 10. This compound: Degradation and Biological Hazard_Chemicalbook [chemicalbook.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Biodegradation of this compound by the newly isolated marine-derived fungus, Mucor irregularis strain bpo1 using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Photodegradation of this compound in aqueous solution: Identification and biological activity testing of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. geneseo.edu [geneseo.edu]

- 17. fishersci.com [fishersci.com]

- 18. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 19. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 20. Acute toxicities of this compound, this compound-1-carboxylic acid, and this compound-9-carboxylic acid on zebrafish embryos (Danio rerio): Molecular mechanisms of developmental toxicities of this compound-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evaluation of this compound-caused ecotoxicological responses and the mechanism underlying its toxicity in Eisenia fetida: Multi-level analysis of biological organization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comparing anthracene and this compound degradation in anthracene and this compound-contaminated soil by single and mixed plant cultivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]